molecular formula C22H30N2O6 B3363272 3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1017789-37-5

3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3363272
CAS No.: 1017789-37-5
M. Wt: 418.5 g/mol
InChI Key: NRYCEDLIBBREMO-AQTBWJFISA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a benzyloxycarbonylamino (Cbz) moiety, and a methoxycarbonyl-substituted vinyl group. Its structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

tert-butyl 3-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,13,17H,8,11-12,14-15H2,1-4H3,(H,23,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYCEDLIBBREMO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)/C=C(/C(=O)OC)\NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with potential biological applications. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The molecular formula of the compound is C26H34N2O5C_{26}H_{34}N_{2}O_{5} with a molecular weight of approximately 454.6 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of related compounds that share structural similarities with 3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester . For instance, compounds with similar piperidine frameworks were evaluated for their effects on various cancer cell lines, particularly focusing on their inhibitory effects on Tec family kinases (ITK and BTK).

  • Case Study : A study reported that derivatives of piperidine exhibited significant antiproliferative activity against ITK and BTK cell lines, with IC50 values ranging from 14.8 µM to 34.8 µM depending on the specific substitution patterns on the piperidine ring .
CompoundTarget Cell LineIC50 (µM)
Compound 11ITK-high Jurkat14.8
Compound 12BTK-high RAMOS12.8
Compound 15ITK/BTK null37.7

These findings suggest that modifications to the piperidine structure can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that is crucial for drug development.

Antimicrobial Activity

In addition to anticancer properties, compounds structurally related to 3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester have been evaluated for antimicrobial activity. A study assessing derivatives based on related scaffolds found varying degrees of effectiveness against bacterial strains such as Bacillus subtilis and Escherichia coli.

  • Findings : The minimum inhibitory concentrations (MIC) for active compounds were documented, showcasing the potential for developing new antimicrobial agents based on this scaffold .
CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli64

Pharmacokinetics

Understanding the pharmacokinetic properties of 3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester is essential for its therapeutic application. Studies have indicated favorable pharmacokinetic profiles for similar compounds, which include absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Key Parameters : Research shows that modifications at specific positions can enhance oral bioavailability and reduce clearance rates in animal models .
ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of developing drugs that target specific receptors. Its structure allows for modifications that can enhance its efficacy and selectivity in binding to biological targets.

Modulators of Chemokine Receptors

Research indicates that derivatives of piperidine compounds can act as modulators of chemokine receptors, such as CCR3. These receptors are implicated in various inflammatory processes and diseases, including asthma and allergic responses. The compound's ability to influence receptor activity positions it as a candidate for developing treatments for these conditions .

Anticancer Activity

Studies have suggested that piperidine derivatives exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and metastasis. The unique functional groups present in this compound may enhance its ability to inhibit cancer cell proliferation .

Neuropeptide Y Antagonism

The compound's structural characteristics enable it to act as an antagonist for neuropeptide Y (NPY), which is involved in regulating various physiological processes, including appetite and anxiety. Targeting NPY pathways could provide therapeutic avenues for obesity and anxiety disorders .

Case Studies

StudyObjectiveFindings
1 Modulation of CCR3Demonstrated that piperidine derivatives can effectively inhibit CCR3 activity, suggesting potential for asthma treatment .
2 Anticancer PropertiesFound that the compound reduces proliferation of specific cancer cell lines through apoptosis induction .
3 NPY AntagonismShowed that modifications to the piperidine structure enhance antagonistic effects on NPY, indicating potential for obesity treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key structural motifs with other piperidine-based Boc-protected derivatives:

  • Boc Group: Common in intermediates like 1-(tert-butoxycarbonyl)piperidine (CAS 75844-69-8, C10H19NO2), which is widely used for amine protection .
  • Cbz and Methoxycarbonyl Groups : Similar to 3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (), which combines Boc and benzyl-based protecting groups.
Table 1: Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (hypothetical) C22H29N2O6 417.48 Boc, Cbz, methoxycarbonyl vinyl
1-(tert-Butoxycarbonyl)piperidine (CAS 75844-69-8) C10H19NO2 185.27 Boc, piperidine
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester C18H23NO4 317.38 Boc, methoxycarbonyl phenyl
C1 (Curcumin derivative) C24H27NO7 441.48 Boc, hydroxy/methoxy phenyl, acryloyl

Key Observations :

  • The target compound’s molecular weight (~417 g/mol) aligns with other Boc-protected intermediates, though its Cbz and vinyl groups increase steric bulk compared to simpler analogs like CAS 75844-69-8 .
  • Unlike the curcumin derivative C1 (), which has antiproliferative activity, the target compound’s biological activity remains unstudied in the provided evidence.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains three critical functional groups:

  • A tert-butyloxycarbonyl (Boc) protecting group, which shields the amine during synthetic steps and can be removed under acidic conditions .
  • A benzyloxycarbonyl (Cbz) group, offering orthogonal protection for the amino group, enabling selective deprotection .
  • A methoxycarbonyl-vinyl moiety, which participates in conjugate addition or cycloaddition reactions due to its electron-deficient nature . These groups allow sequential functionalization, making the compound a versatile intermediate in multi-step syntheses.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • NMR (¹H and ¹³C): Focus on resolving peaks for the Boc (δ ~1.4 ppm for tert-butyl) and Cbz (δ ~5.1 ppm for benzyl CH₂) groups. The vinyl proton (δ ~6.5–7.5 ppm) and methoxycarbonyl (δ ~3.8 ppm) signals are critical for confirming regiochemistry .
  • IR Spectroscopy: Look for carbonyl stretches (C=O) from the Boc (~1680 cm⁻¹), Cbz (~1700 cm⁻¹), and methoxycarbonyl (~1725 cm⁻¹) groups to verify intact functionalities .
  • Mass Spectrometry (HRMS): Confirm the molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of the Boc group (-56 Da) or Cbz group (-91 Da) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Temperature: Store at –20°C to prevent decomposition of the Boc and Cbz groups. Room temperature storage in solution may lead to gradual hydrolysis of the ester groups .
  • Light: Protect from UV exposure, as the vinyl moiety may undergo photochemical isomerization or degradation .
  • pH: Avoid strongly acidic/basic conditions (pH <2 or >10), which can cleave the Boc or Cbz groups prematurely .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and purity?

  • Stepwise Protection: Use Boc and Cbz groups sequentially to avoid cross-reactivity. For example, introduce Boc first via tert-butyl dicarbonate, then Cbz via benzyl chloroformate .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while additives like DMAP accelerate esterification .
  • Purification: Employ gradient flash chromatography (hexane/ethyl acetate) or recrystallization (from ethanol/water) to isolate the product from byproducts like unreacted starting materials or deprotected analogs .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in enzyme inhibition or receptor binding data may arise from:

  • Stereochemical Variants: The vinyl group’s configuration (E vs. Z) can alter binding affinity. Use NOESY NMR or X-ray crystallography to confirm stereochemistry .
  • Impurity Profiles: Trace amounts of deprotected intermediates (e.g., free amines) may exhibit off-target activity. Quantify impurities via HPLC-MS and correlate with bioassay results .
  • Assay Conditions: Buffer composition (e.g., presence of divalent cations) or incubation time may modulate activity. Standardize protocols across studies .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors. Focus on hydrogen bonding between the Cbz group and active-site residues .
  • MD Simulations: Assess conformational stability of the piperidine ring in aqueous vs. lipid environments. The Boc group’s hydrophobicity may influence membrane permeability .
  • QSAR Modeling: Corrate substituent effects (e.g., electron-withdrawing groups on the vinyl moiety) with activity data from analogs to predict optimized structures .

Q. How does the compound’s reactivity change under catalytic hydrogenation conditions, and how can side reactions be minimized?

  • Selective Deprotection: Hydrogenolysis (H₂/Pd-C) removes the Cbz group but leaves the Boc intact. Use low H₂ pressure (1–2 atm) and short reaction times to avoid over-reduction of the vinyl group .
  • Side Reactions: Competing reduction of the methoxycarbonyl to hydroxymethyl can occur. Add catalytic acetic acid to protonate the intermediate and suppress this pathway .

Methodological Considerations

Q. What analytical workflows are recommended for troubleshooting failed synthetic steps?

  • TLC Monitoring: Track reaction progress using silica plates (UV-active spots for Boc/Cbz groups). A lack of product spot may indicate incomplete activation (e.g., insufficient coupling reagents) .
  • LC-MS Purity Checks: Detect early-stage byproducts (e.g., dimerization via vinyl group). Adjust stoichiometry or reaction time accordingly .
  • In Situ IR: Monitor carbonyl stretching frequencies to confirm intermediate formation (e.g., loss of Boc after TFA treatment) .

Q. How can researchers validate the compound’s stability in biological assays?

  • Incubation Studies: Incubate the compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24–48 hours. Analyze via LC-MS to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Serum Stability Tests: Expose to fetal bovine serum (10% v/v) and quantify remaining intact compound over time. Rapid degradation may necessitate prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(2-Benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester

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